2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Description
2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 3-(imidazol-1-yl)propoxy group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include CAS No. 1609404-10-5, molecular formula C₁₄H₁₅ClN₂O₃, and a molecular weight of 294.74 g/mol . The compound’s aldehyde group confers reactivity toward nucleophiles, while the imidazole moiety may facilitate interactions with biological targets, such as enzymes or receptors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXPCOMPJVEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-55-6 | |
| Record name | Benzaldehyde, 2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Propoxy Linker: The propoxy linker is introduced via nucleophilic substitution reactions, where the imidazole ring reacts with a suitable alkyl halide.
Formation of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent due to the presence of the imidazole ring, which is known for various biological activities.
- Antimicrobial Activity : Research indicates that compounds containing imidazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of imidazole can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Imidazole derivatives have been shown to interact with cellular targets involved in cancer proliferation and survival pathways .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
- Building Block for Drug Development : The benzaldehyde functional group can be easily transformed into other functional groups, facilitating the design of more complex molecules tailored for specific biological activities .
Material Science
In addition to its medicinal applications, this compound has potential uses in material science.
- Polymer Chemistry : The compound may be utilized in synthesizing polymers that require specific functionalities provided by the imidazole and aldehyde groups, contributing to the development of advanced materials with unique properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at specific concentrations of imidazole derivatives. |
| Study B | Anticancer Properties | Reported that modifications of imidazole-containing compounds led to increased apoptosis in cancer cell lines. |
| Study C | Polymer Synthesis | Highlighted the utility of benzaldehyde derivatives in creating novel polymeric materials with enhanced thermal stability. |
Mechanism of Action
The mechanism of action of 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Functional Group and Structural Variations
The target compound is compared below with analogs differing in substituents, linker length, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
*5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde HCl (CAS: 1609404-10-5).
Physicochemical Properties
- Solubility : The benzoic acid analogs (e.g., compounds from and ) exhibit higher aqueous solubility due to ionization of the -COOH group, whereas the aldehyde-containing target compound may require organic solvents (e.g., DMSO) for dissolution.
- Reactivity : The aldehyde group in the target compound is prone to nucleophilic addition (e.g., forming Schiff bases), unlike the carboxylate or hydroxyl groups in analogs like 3-(1H-imidazol-1-yl)propane-1,2-diol (CAS: 22884-10-2) .
Biological Activity
2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride, with the CAS number 1609400-55-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antifungal, and other therapeutic effects, supported by recent research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O2·HCl
- Molecular Weight : 266.72 g/mol
- Purity : 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including compounds similar to this compound. A comprehensive investigation revealed that certain imidazole-containing compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Key Findings :
- Compounds with imidazole rings have shown varying degrees of antimicrobial effectiveness, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA .
- The structure of the imidazole moiety is crucial; halogen substitutions enhance activity, particularly at the 5-position of the indole ring .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 26 | ≤0.25 | Anti-MRSA |
| Compound 32 | ≤0.25 | Anti-MRSA |
| Compound 57 | ≤0.25 | Antifungal against C. neoformans |
| Compound 111 | ≤0.25 | Antifungal against C. neoformans |
Antifungal Activity
The antifungal properties of related imidazole compounds have been documented extensively. Studies indicate that derivatives can effectively inhibit fungal growth, particularly against Cryptococcus neoformans, which is significant given the rising incidence of fungal infections.
Case Study :
A study evaluated several imidazole derivatives for antifungal activity and found that specific analogues exhibited potent effects with MIC values around 0.25 µg/mL, indicating their potential as therapeutic agents .
The biological activity of imidazole derivatives is often attributed to their ability to interact with microbial enzymes and receptors, disrupting essential metabolic pathways. For example:
- The presence of an imidazole ring can interfere with cell wall synthesis in bacteria.
- In fungi, these compounds may inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Safety and Toxicity
Research on the cytotoxicity of imidazole derivatives shows that while some compounds exhibit antimicrobial activity, they do not compromise human cell viability significantly. For instance, selected compounds demonstrated no hemolytic activity at tested concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution of a benzaldehyde derivative with a propoxy-linked imidazole precursor. For example, analogous compounds (e.g., Pacritinib hydrochloride) are synthesized via sequential substitutions, reductions, and salifications . Key parameters to optimize include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of imidazole derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (typically 50–70%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the benzaldehyde proton (δ ~10.0 ppm) and imidazole protons (δ ~7.5–8.5 ppm). The propoxy chain appears as multiplet signals (δ ~3.5–4.5 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (imidazole C-H) validate functional groups.
- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What are the primary applications of this compound in biological research?
- Methodology : The imidazole moiety enables interactions with metalloenzymes or ion channels (e.g., TRPC inhibitors like SKF-96365). Biological assays (e.g., calcium flux assays) can identify its role in cellular signaling. Pre-incubation with target cells (e.g., HEK293) at 10–100 µM for 24–48 hours is typical, followed by functional readouts (e.g., patch-clamp electrophysiology) .
Advanced Research Questions
Q. How can contradictory data on reaction yields or impurity profiles be resolved during synthesis?
- Methodology :
- HPLC-MS analysis identifies byproducts (e.g., unreacted intermediates or hydrolyzed aldehydes). Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–12 min) .
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically to pinpoint critical factors. For example, excess imidazole (1.5 eq) may reduce di-substitution byproducts .
- Impurity profiling : Compare with reference standards (e.g., 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzaldehyde hydrochloride) to trace degradation pathways .
Q. What strategies are recommended for enhancing the compound's stability in aqueous solutions?
- Methodology :
- pH control : Buffers (pH 4–6) minimize aldehyde hydrolysis.
- Lyophilization : Freeze-dry the hydrochloride salt to prevent hygroscopic degradation.
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidation .
Q. How can researchers validate the compound's mechanism of action in target-binding studies?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., TRPC3) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM).
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the benzaldehyde group and catalytic residues (e.g., histidine in enzymes). Validate with mutagenesis studies .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?
- Methodology :
- UPLC-QTOF-MS : Achieve ppb-level sensitivity with a BEH C18 column (1.7 µm particles). Compare fragmentation patterns with spectral libraries (e.g., NIST) .
- NMR spectroscopy (¹H-¹³C HSQC): Detect low-abundance impurities (<0.1%) via heteronuclear correlation, especially for structurally similar byproducts .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to sensitization risks (GHS Hazard Code: H317) .
- Spill management : Neutralize acid spills with sodium bicarbonate, followed by adsorption using vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
